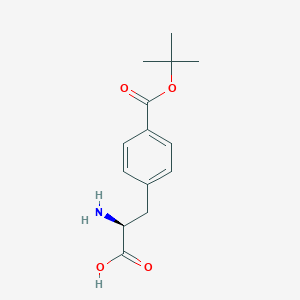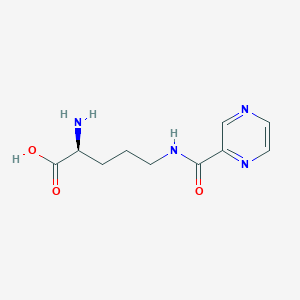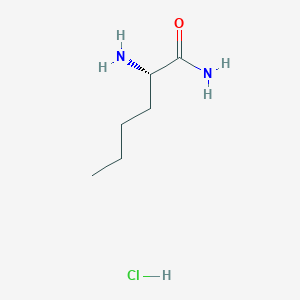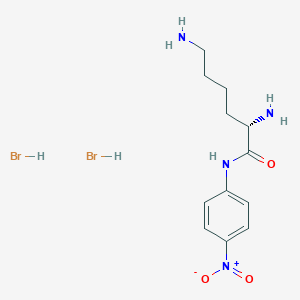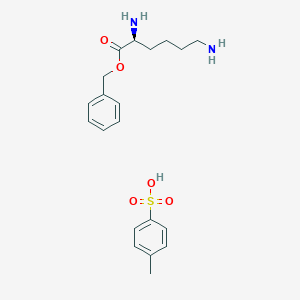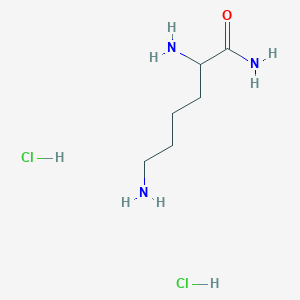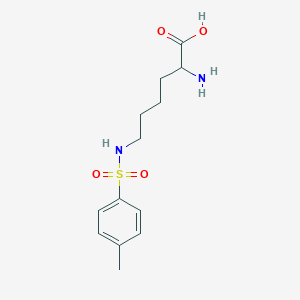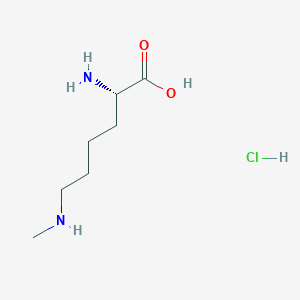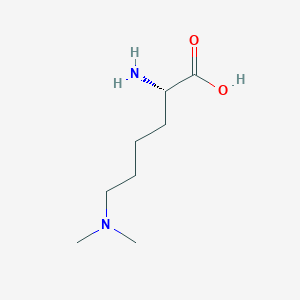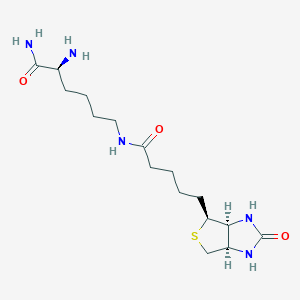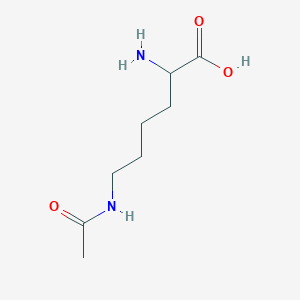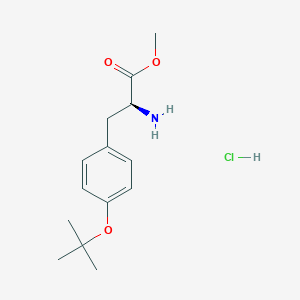
L-Methionine p-nitroanilide
描述
L-Methionine p-nitroanilide is a synthetic compound with the molecular formula C11H15N3O3S and a molecular weight of 269.32 g/mol . It is a derivative of the amino acid methionine, where the amino group is substituted with a p-nitroanilide group. This compound is often used as a substrate in biochemical assays, particularly for the study of methionine aminopeptidases .
作用机制
Target of Action
L-Methionine p-nitroanilide is a derivative of the essential amino acid Methionine . Its primary target is the enzyme Methionine Aminopeptidase (MetAP) . MetAP is involved in the removal of the amino-terminal methionine from newly synthesized polypeptides .
Mode of Action
This compound acts as a substrate for MetAP . The interaction between the compound and MetAP leads to biochemical reactions that are crucial for protein synthesis and post-translational modification .
Biochemical Pathways
The action of this compound affects the protein synthesis pathway. Specifically, it influences the N-terminal methionine excision (NME) from the polypeptides during protein synthesis . This process is vital for the general metabolism of amino acids and proteins, activation and inactivation of biologically active peptides, and protein degradation and antigen processing .
Pharmacokinetics
It’s known that the compound’s action can be influenced by various factors such as temperature and ph . For instance, the enzyme activity was found to have a temperature and pH optimum of 50 °C and 8.5, respectively .
Result of Action
The action of this compound leads to changes in protein synthesis and post-translational modification. This can have significant effects at the molecular and cellular levels, influencing the growth and development of cells .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as temperature and pH . For example, the enzyme activity was found to be stable at 50 °C with a half-life of more than 8 hours . Moreover, the enzyme activity was enhanced by Mg 2+ and Co 2+ and was inhibited by Fe 2+ and Cu 2+ .
生化分析
Biochemical Properties
L-Methionine p-nitroanilide interacts with several enzymes and proteins. For instance, it is used as a substrate for the enzyme Methionine Aminopeptidase (MetAP) from Mycobacterium smegmatis . The nature of this interaction involves the removal of the amino terminal methionine from newly synthesized polypeptides .
Cellular Effects
The effects of this compound on cells are primarily observed through its interactions with enzymes like MetAP. By acting as a substrate for MetAP, this compound plays a role in protein synthesis and post-translational modification .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with enzymes such as MetAP. It serves as a substrate for MetAP, facilitating the removal of the amino terminal methionine from newly synthesized polypeptides .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits stability at a temperature of 50 °C with a half-life of more than 8 hours . This stability allows for long-term effects on cellular function to be observed in in vitro studies .
Metabolic Pathways
This compound is involved in the metabolic pathway of protein synthesis, specifically in the removal of the amino terminal methionine from newly synthesized polypeptides .
准备方法
Synthetic Routes and Reaction Conditions: L-Methionine p-nitroanilide can be synthesized through a series of chemical reactions involving the amino acid L-methionine and p-nitroaniline. The typical synthetic route involves the activation of the carboxyl group of L-methionine, followed by coupling with p-nitroaniline under controlled conditions. The reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pH, and reaction time to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: L-Methionine p-nitroanilide undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release p-nitroaniline and L-methionine under acidic or basic conditions.
Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.
Substitution: The nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic solutions, elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Hydrolysis: p-Nitroaniline and L-methionine.
Oxidation: Methionine sulfoxide or methionine sulfone derivatives.
Substitution: Various substituted p-nitroaniline derivatives.
科学研究应用
L-Methionine p-nitroanilide is widely used in scientific research due to its role as a substrate for methionine aminopeptidases. Some key applications include:
Biochemical Assays: Used in colorimetric assays to measure the activity of methionine aminopeptidases by monitoring the release of p-nitroaniline.
Enzyme Kinetics: Helps in studying the kinetics and inhibition of methionine aminopeptidases, which are important for understanding protein processing and regulation.
Drug Development: Used in screening potential inhibitors of methionine aminopeptidases, which are targets for developing new antibiotics and anticancer agents.
Biological Research: Assists in studying the role of methionine aminopeptidases in various biological processes, including protein maturation and degradation.
相似化合物的比较
L-Methionine p-nitroanilide is unique due to its specific structure and function as a substrate for methionine aminopeptidases. Similar compounds include:
L-Leucine p-nitroanilide: Used as a substrate for leucine aminopeptidases.
L-Proline p-nitroanilide: Used as a substrate for proline aminopeptidases.
Glycine p-nitroanilide: Used as a substrate for glycine aminopeptidases.
These compounds share the common feature of having a p-nitroanilide group but differ in the amino acid moiety, which determines their specificity for different aminopeptidases .
属性
IUPAC Name |
(2S)-2-amino-4-methylsulfanyl-N-(4-nitrophenyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-18-7-6-10(12)11(15)13-8-2-4-9(5-3-8)14(16)17/h2-5,10H,6-7,12H2,1H3,(H,13,15)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBWRAWSHVJPTL-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40975824 | |
| Record name | N-(4-Nitrophenyl)methioninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40975824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6042-04-2 | |
| Record name | Methionine 4-nitroanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006042042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Nitrophenyl)methioninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40975824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying Methionine Aminopeptidases (MetAPs) from extremophiles like Thermococcus sp. NA1?
A1: MetAPs play a crucial role in removing N-terminal methionine residues from proteins, a process vital for protein maturation and function [, ]. Studying MetAPs from extremophiles like Thermococcus sp. NA1 offers valuable insights into enzyme adaptations to extreme environments. These enzymes often exhibit remarkable thermostability and activity under harsh conditions, making them attractive targets for industrial applications where such properties are desirable [].
Q2: How is L-Methionine p-nitroanilide used in studying MetAPs?
A2: this compound serves as a chromogenic substrate for MetAPs. When the enzyme cleaves the amide bond between methionine and p-nitroaniline, the latter is released, resulting in a yellow color that can be measured spectrophotometrically []. This allows researchers to easily monitor enzyme activity and determine kinetic parameters like Km and Vmax, providing valuable insights into the enzyme's catalytic mechanism and substrate specificity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


